2-Methyl-5-(4-nitrophenyl)-1,3-oxazole
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Overview
Description
“2-Methyl-5-(4-nitrophenyl)-1,3-oxazole” is a compound that contains an oxazole ring, which is a five-membered ring with two heteroatoms (one oxygen and one nitrogen). The compound also has a nitrophenyl group and a methyl group attached to the oxazole ring .
Synthesis Analysis
While the specific synthesis of “this compound” is not available, oxazole rings can generally be synthesized through cyclodehydration reactions or condensation reactions .Molecular Structure Analysis
The molecular structure of “this compound” would likely show conjugation between the oxazole ring and the nitrophenyl group, which could have implications for the compound’s chemical reactivity .Chemical Reactions Analysis
Oxazoles can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The presence of the nitro group might make the phenyl ring more susceptible to electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on factors like its molecular structure and the specific functional groups present. For instance, the presence of the nitro group could make the compound more polar .Scientific Research Applications
Structural Analysis and Molecular Design
2-Methyl-5-(4-nitrophenyl)-1,3-oxazole and its derivatives have been studied for their crystal structures and molecular design. The structural analysis of certain aminodienes containing an oxazole fragment, including structures related to this compound, has provided insights into their molecular geometry, revealing features like intramolecular hydrogen bonds (Rybakov et al., 2002).
Synthesis and Chemical Transformations
The compound has been a focal point in the synthesis of various heterocyclic compounds. Studies have shown the synthesis of 2,4,5-Trisubstituted Oxazoles from alpha-methylene ketones, a process involving this compound derivatives (Xiao-hua Cai et al., 2005). Furthermore, the compound has been used in the synthesis of new substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones (Sedlák et al., 2005).
Immunomodulatory Properties
Some derivatives of this compound have been synthesized and assessed for their immunomodulatory properties. Specific derivatives have shown potential as potent immunomodulators, indicating the biomedical significance of the compound and its derivatives (Mesaik et al., 2004).
Antimicrobial and Antitubercular Activities
Derivatives of this compound have been explored for their antimicrobial and antitubercular activities. Compounds synthesized from it have shown activity against selected bacteria, fungi, and Mycobacterium tuberculosis (Samadhiya et al., 2014).
Fluorescence Sensing and Optical Properties
The compound has also been involved in studies related to fluorescence sensing and optical properties. It has been used in the synthesis of exclusive fluorescence sensors for nitro aromatic compounds, demonstrating high selectivity and sensitivity (Yan et al., 2017). Furthermore, fluorescent thiophenyl group containing oxazol-5-one fluorophores, including derivatives of this compound, have been synthesized, showing potential in applications like light-emitting diodes and photovoltaic materials (Urut et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-5-(4-nitrophenyl)-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7-11-6-10(15-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVYXYUOGFKYDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289933 |
Source
|
Record name | 2-methyl-5-(4-nitrophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31699-02-2 |
Source
|
Record name | NSC65663 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65663 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-5-(4-nitrophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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